(-Desmethyl-Rolipram

Übersicht

Beschreibung

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance (solid, liquid, gas, color, etc.) and any distinctive odor or taste.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions of the reaction (temperature, pressure, catalysts), and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties could include reactivity, acidity/basicity, and redox potential.Wissenschaftliche Forschungsanwendungen

1. Enhancing Glucocorticoid Receptor Function

Rolipram, a phosphodiesterase (PDE) type 4 inhibitor, has been shown to significantly enhance glucocorticoid receptor (GR) function. This effect was observed in cells treated with rolipram alone and in combination with dexamethasone, indicating its potential utility in disorders associated with impaired GR-mediated feedback inhibition (Miller, Vogt, & Pearce, 2002).

2. Cognitive Enhancement and Memory Improvement

Several studies have demonstrated that rolipram can improve memory and cognitive functions. For instance, it has been shown to reverse scopolamine-induced impairment of working and reference memory in rats, suggesting its potential application in treating cognitive deficits (Zhang & O'Donnell, 2000). Additionally, rolipram has been found to activate hippocampal CREB and Arc, enhance retention, and slow down the extinction of conditioned fear, further supporting its role in cognitive enhancement (Monti, Berteotti, & Contestabile, 2006).

3. Neuroprotective Effects

Rolipram has displayed neuroprotective effects in various models of neurodegenerative diseases. For example, it has shown beneficial effects in the R6/2 mouse model of Huntington's disease, suggesting its potential as a therapeutic agent for such conditions (DeMarch et al., 2008).

4. Potential in Treatment of Inflammatory Diseases

Rolipram has been studied for its anti-inflammatory properties, particularly in the context of inflammatory diseases. It inhibits leukocyte-endothelial cell interactions, which could be beneficial in treating different inflammatory disorders (Sanz et al., 2002).

5. Applications in Depression and Mental Health

Rolipram's antidepressant and anti-inflammatory effects in the central nervous system have been noted, especially due to its selective inhibition of PDE IVB. This inhibition leads to increased synthesis and release of norepinephrine and suppression of proinflammatory cytokines, indicating potential clinical relevance in treating depression and other mental health disorders (Zhu, Mix, & Winblad, 2006).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use. It could include information on LD50, safety precautions to be taken while handling the compound, and procedures to be followed in case of accidental exposure.

Zukünftige Richtungen

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.

Eigenschaften

IUPAC Name |

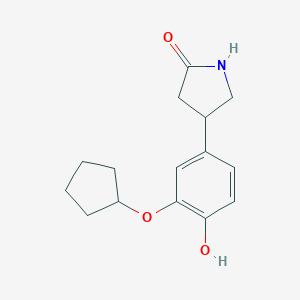

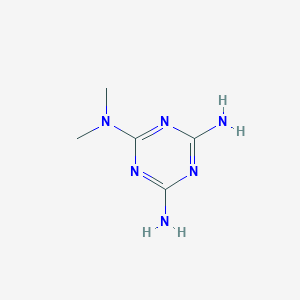

4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXDMOACSRAMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)C3CC(=O)NC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-Desmethyl-Rolipram | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)

![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)